molecular formula C12H11NO3S B2876800 Methyl 3-acetamido-1-benzothiophene-2-carboxylate CAS No. 213192-23-5

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

Cat. No.: B2876800
CAS No.: 213192-23-5
M. Wt: 249.28
InChI Key: PBMJKDLUNBJHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamido-1-benzothiophene-2-carboxylate typically involves the acylation of 3-amino-1-benzothiophene-2-carboxylate. The process can be summarized as follows:

    Starting Material: 3-amino-1-benzothiophene-2-carboxylate.

    Acylation Reaction: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Methyl 3-acetamido-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.

Comparison with Similar Compounds

  • Methyl 3-amino-1-benzothiophene-2-carboxylate
  • Methyl 3-hydroxy-1-benzothiophene-2-carboxylate
  • Methyl 3-methyl-1-benzothiophene-2-carboxylate

Comparison: Methyl 3-acetamido-1-benzothiophene-2-carboxylate is unique due to the presence of the acetamido group, which can enhance its biological activity and solubility compared to its analogs. The acetamido group also provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Properties

IUPAC Name

methyl 3-acetamido-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMJKDLUNBJHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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